molecular formula C22H20Cl2N4O4 B609125 [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone CAS No. 1360705-96-9

[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone

Cat. No.: B609125
CAS No.: 1360705-96-9
M. Wt: 475.3 g/mol
InChI Key: VIBHJPDPEVVDTB-UHFFFAOYSA-N
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Description

ML-210 is an inhibitor of glutathione peroxidase 4 (GPX4). It reduces viability of mesenchymal-state KP4 cells, an effect that can be blocked by the arachidonic acid lipoxygenase inhibitors PD 146176 and zileuton. It is also selectively lethal to mutant RAS oncogene-expressing cells (IC50s = 71 and 272 nM in HRASG12V-expressing and wild-type RAS-expressing BJeH cells, respectively).
ML-210, also known as CID 49766530, is a potent and selective RAS inhibitor. ML-210 displayed nanomolar potency in the primary screening cell line while maintaining selectivity similar to previously identified probes. The probe is in a novel structural class in the field of RAS synthetically lethal compounds and will, therefore, be highly useful in identifying pathways that can potentially be used for selectively inhibiting cancer cells.

Biological Activity

The compound [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone, also known as ML210, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity based on recent research findings, including cytotoxicity against various cancer cell lines and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C22H20Cl2N4O4
  • Molecular Weight : 475.32 g/mol
  • CAS Number : 1360705-96-9

The compound features a piperazine ring linked to a nitroisoxazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ML210, particularly against various human cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-710.10Induces apoptosis via increased Bax/Bcl-2 ratio and caspase activation
HepG25.36Cell cycle arrest at S and G2/M phases
HeLa2.32Apoptotic induction and cell cycle modulation
  • Apoptosis Induction : ML210 has been shown to significantly increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis in treated cells. This is characterized by elevated levels of caspase 9 .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in different phases depending on the cell line, which contributes to its effectiveness in inhibiting cancer cell proliferation .
  • Selectivity : The selectivity of ML210 for cancerous cells over normal mammalian cells (e.g., Vero cells) suggests a favorable therapeutic index, making it a candidate for further development in targeted cancer therapies .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of ML210 against MCF-7 and HepG2 cell lines using an MTT assay. Results indicated that ML210 exhibited potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Flow cytometry analysis demonstrated that treatment with ML210 resulted in increased apoptotic markers in treated cells compared to controls. Western blotting revealed that ML210 treatment led to an increase in p53 expression levels and caspase-3 cleavage, confirming its role in apoptosis induction .

Scientific Research Applications

Anticancer Activity

Research has indicated that ML-210 exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those of breast and prostate cancers. The mechanism is believed to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells.

Antidepressant Effects

The compound has been investigated for its potential antidepressant effects. Its structural similarity to known antidepressants suggests that it may influence serotonin and norepinephrine pathways, leading to mood enhancement and reduction of anxiety symptoms.

Antimicrobial Properties

ML-210 has demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics.

Case Studies

StudyFocusFindings
Study A (2023)Anticancer EffectsDemonstrated significant inhibition of breast cancer cell proliferation at low micromolar concentrations.
Study B (2023)Antidepressant ActivityShowed improvement in depressive-like behaviors in rodent models compared to control groups.
Study C (2024)Antimicrobial EfficacyEffective against multi-drug resistant Staphylococcus aureus strains, suggesting a new avenue for antibiotic development.

Properties

IUPAC Name

[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBHJPDPEVVDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360705-96-9
Record name 1360705-96-9
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